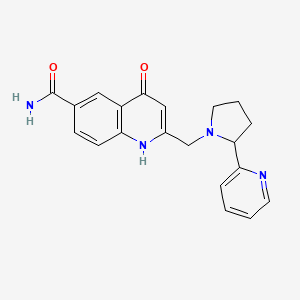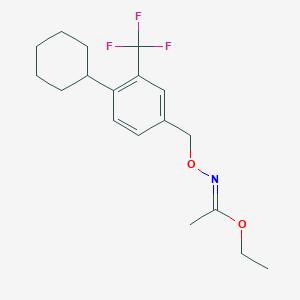
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making the compound valuable in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-: Shares a similar structure but differs in functional groups and reactivity.
Ethyl 4-cyclohexyl-3-(trifluoromethyl)benzoate: Another related compound with different applications and properties.
Uniqueness
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C18H24F3NO2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl (1E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate |
InChI |
InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3/b22-13+ |
InChI-Schlüssel |
WOUZBNWNCNNUOH-LPYMAVHISA-N |
Isomerische SMILES |
CCO/C(=N/OCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)/C |
Kanonische SMILES |
CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


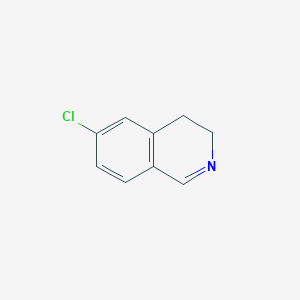

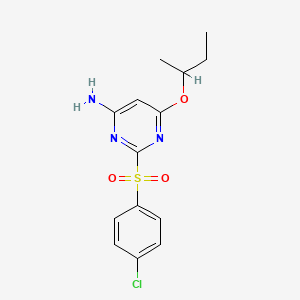

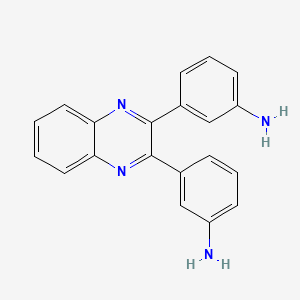
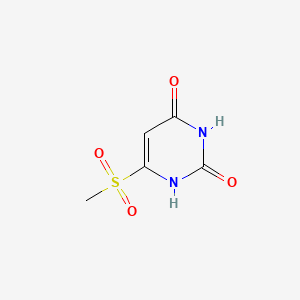
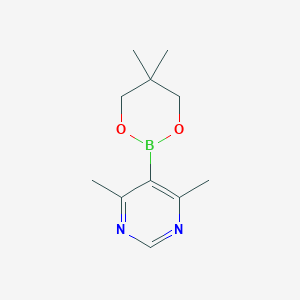
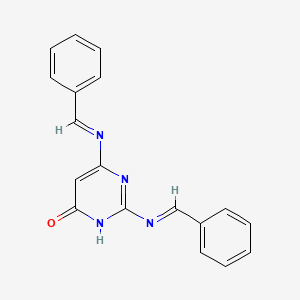

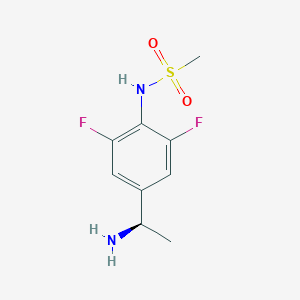
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)

